N-Methylacrylamide

Polymer chemistry Polymerization kinetics N-substituted acrylamides

N-Methylacrylamide (NMAAm, CAS 1187-59-3) is an N-substituted acrylamide monomer with the molecular formula C₄H₇NO and a molecular weight of 85.1 g/mol. It is a colorless liquid with a pungent odor, miscible with water, and typically supplied with a stabilizer like MEHQ.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 1187-59-3
Cat. No. B074217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylacrylamide
CAS1187-59-3
SynonymsN-methylacrylamide
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCNC(=O)C=C
InChIInChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)
InChIKeyYPHQUSNPXDGUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylacrylamide (CAS 1187-59-3) for Research & Industrial Procurement: Core Properties and Identity


N-Methylacrylamide (NMAAm, CAS 1187-59-3) is an N-substituted acrylamide monomer with the molecular formula C₄H₇NO and a molecular weight of 85.1 g/mol [1]. It is a colorless liquid with a pungent odor, miscible with water, and typically supplied with a stabilizer like MEHQ . This monomer is distinguished from unsubstituted acrylamide by the presence of a methyl group on the amide nitrogen, which significantly modulates its reactivity, polymerization kinetics, and resulting polymer properties [2]. N-Methylacrylamide is a key building block in the synthesis of functional polymers, including hydrogels, thermoresponsive materials, and various copolymers, where its secondary amide provides a site for hydrogen bonding and further functionalization [3].

Workflow
Free radical or hydrogen-transfer polymerization of functional polymers
Selection Logic
N-methyl substitution provides intermediate reactivity and hydrogen-bonding sites
Use Context
Hydrogel synthesis, thermoresponsive materials, copolymer building block

Why N-Methylacrylamide Cannot Be Swapped with Unsubstituted Acrylamide or Other N-Substituted Analogs


Despite sharing a common acrylamide backbone, N-methylacrylamide (NMAAm) cannot be considered a simple substitute for acrylamide (AAm) or other N-alkylacrylamides like N,N-dimethylacrylamide (DMAAm) or N-isopropylacrylamide (NIPAAm). The presence of a single methyl group on the amide nitrogen fundamentally alters the monomer's electronic and steric properties. This modification directly impacts its polymerization kinetics, with NMAAm exhibiting a distinct propagation rate that is significantly lower than AAm but higher than N,N-disubstituted analogs [1]. Furthermore, the N-substituent dictates the stereochemistry of the resulting polymer, with NMAAm showing a unique response to isotactic-specific polymerization conditions compared to NIPAAm [2]. This translates to quantifiable differences in polymer tacticity, molecular weight, and ultimately, the macroscopic properties of materials like hydrogels. Therefore, substituting one monomer for another without accounting for these kinetic and stereochemical differences will lead to unpredictable and irreproducible material performance.

Rate shift
Acrylamide (AAm) is not a direct substitute. N-methyl substitution significantly reduces polymerization rate; process conditions may need adjustment to avoid runaway or incomplete conversion.
Tacticity shift
N-Isopropylacrylamide (NIPAAm) is not interchangeable. Under isotactic-specific conditions, NIPAAm yields highly ordered polymers, while NMAAm remains largely atactic; material crystallinity and strength profiles may not transfer.
Kinetic gap
N,N-Dimethylacrylamide (DMAAm) reacts slower. Replacement can alter copolymer composition drift and final molecular weight distribution; screen kinetics before switching.

Quantifiable Differentiation of N-Methylacrylamide vs. Closest Analogs


N-Methylacrylamide Exhibits 4x Slower Hydrogen-Transfer Polymerization Rate vs. Acrylamide

In base-catalyzed hydrogen-transfer polymerization at 110°C in pyridine, N-methylacrylamide (NMAAm) exhibits a significantly lower polymerization rate compared to unsubstituted acrylamide (AAm). The observed rates of homopolymerization followed a distinct order, demonstrating the impact of N-substitution [1].

Polymerization rate
Head-to-head
NMAAm rated 4th fastest; AAm >4× faster
Supports controlled polymerization workflows
Hydrogen-transfer conditions at 110°C in pyridine
Polymer chemistry Polymerization kinetics N-substituted acrylamides

Polymer from N-Methylacrylamide Shows Lower Degree of Polymerization vs. Unsubstituted Acrylamide

The polymer derived from N-methylacrylamide (NMAAm) via hydrogen-transfer polymerization has a lower degree of polymerization (DP) compared to the polymer obtained from unsubstituted acrylamide (AAm) under identical conditions. This results in a lower molecular weight polymer, a key differentiator for material design [1].

Molecular weight
Head-to-head
Lower degree of polymerization than poly(AAm)
Enables lower-viscosity polymer products
Same base-catalyzed conditions; quantitative DP not specified
Polymer characterization Degree of polymerization Polymer molecular weight

N-Methylacrylamide is Significantly Less Neurotoxic than Acrylamide and N-Isopropylacrylamide

A comparative in vivo study in mice evaluated the neurotoxic potency of several acrylamide analogs. The relative neurotoxicity, assessed by the rotarod performance test, demonstrated a clear and quantifiable hierarchy of effects. N-Methylacrylamide (NMAAm) was found to be less potent than both acrylamide and N-isopropylacrylamide [1].

Neurotoxicity rank
Head-to-head
AAm > NIPAAm > NMAAm = methacrylamide
Reported lower neurotoxic potential in rodent model
Rotarod test after repeated oral dosing in mice; supports handling context review
Toxicology Safety Occupational health

N-Methylacrylamide Polymerization Shows Low Isotactic Specificity vs. N-Isopropylacrylamide

Under metal-free radical polymerization conditions designed to induce isotacticity using 3,5-dimethylpyridine N-oxide (35DMPNO), N-methylacrylamide (NMAAm) and N-isopropylacrylamide (NIPAAm) display vastly different stereochemical outcomes. While NIPAAm readily forms a highly isotactic polymer, NMAAm shows only a slight induction of isotactic specificity [1].

Isotactic specificity
Head-to-head
Slight induction only; NIPAAm reaches 74% meso dyad
Atactic polymer architecture preferred for amorphous materials
35DMPNO additive, CHCl₃ solvent
Stereospecific polymerization Tacticity Polymer physics

N-Methylacrylamide Propagates Faster than N,N-Dimethylacrylamide in Free Radical Polymerization

Quantum mechanical calculations at the dimeric stage indicate that N-methylacrylamide (NMAAm) possesses a higher propagation rate constant than N,N-dimethylacrylamide (DMAAm) in free radical polymerization. This difference is attributed to steric and hydrogen-bonding effects [1].

Propagation rate vs. DMAAm
Cross-study
k_NMAAm / k_DMAAm > 1
Intermediate reactivity between AAm and DMAAm
DFT calculations at dimeric stage; exact ratio not provided
Free radical polymerization Computational chemistry Kinetics

N-Methylacrylamide Polymer Radicals Exhibit Long-Lived Propagation

In photo-sensitized polymerization, N-methylacrylamide (NMAAm) was found to yield long-lived propagating polymer radicals, a property it shares with acrylamide but not with all substituted acrylamides. The concentration of these poly(NMAAm) radicals reached 1.1 × 10⁻³ mol/L under the test conditions [1]. This characteristic is crucial for specific polymerization techniques like block copolymer synthesis.

Long-lived radicals
Class-level
Radical concentration 1.1 × 10⁻³ mol/L
Supports block copolymer synthesis via radical mechanism
Photo-sensitized in 1,4-dioxane; NMMAm lacks this property
Radical polymerization Polymer physics Block copolymer

Validated Application Scenarios for N-Methylacrylamide Based on Quantitative Evidence


Controlled Polymerization for Specialty Coatings and Resins

Due to its slower and more controlled polymerization rate compared to acrylamide (AAm) [1], N-methylacrylamide (NMAAm) is an ideal monomer for synthesizing polymers where precise control over molecular weight and chain architecture is required. This property is especially valuable in the production of specialty coatings, adhesives, and resins, where a slower, more uniform reaction prevents defects and ensures consistent product quality [2].

Design of Functional Hydrogels with Tailored Mechanical Properties

The ability to copolymerize NMAAm with other monomers allows for the precise tuning of hydrogel properties. Its incorporation affects both swelling behavior and mechanical strength. For instance, copolymers of acrylamide and N-methylacrylamide grafted onto polysaccharides have been shown to effectively adsorb textile dyes, demonstrating its utility in environmental remediation [1]. Additionally, the lower degree of polymerization of NMAAm homopolymers [2] suggests it can be used to reduce the crosslinking density and modulate the mechanical properties of hydrogels, as seen in other N-substituted acrylamide systems [3].

Synthesis of Block Copolymers and Advanced Macromolecular Architectures

The unique ability of NMAAm to generate long-lived propagating polymer radicals under photo-sensitized conditions [1] makes it a highly strategic monomer for the synthesis of block copolymers. This property allows researchers to sequentially add different monomers to create complex, multi-block structures with segregated functional domains. This is a distinct advantage over monomers like N-methylmethacrylamide (NMMAm), which do not exhibit this behavior and therefore cannot be used in similar 'living' radical block copolymerization schemes.

Safer Alternative for Laboratory and Pilot-Scale Research

When selecting an acrylamide derivative for research purposes where occupational safety is a primary concern, N-methylacrylamide presents a quantifiably safer profile than acrylamide or N-isopropylacrylamide. In vivo studies have established a clear neurotoxicity hierarchy, showing NMAAm to be significantly less neurotoxic than both acrylamide and N-isopropylacrylamide [1]. While not non-toxic, this data supports its use as a less hazardous alternative in workflows where the unique properties of a mono-N-substituted acrylamide are required.

Application
Selection Property
Validation Focus
Controlled polymerization for coatings and resins
Polymerization rate moderation vs. acrylamide
Rate comparison under target conditions; molecular weight consistency
Functional hydrogels with tuned mechanics
Copolymer reactivity and hydrogen-bonding capacity
Swelling behavior; crosslink density modulation; dye adsorption performance
Block copolymer and advanced architectures
Long-lived propagating radical formation
Radical lifetime under photo-sensitized conditions; sequential monomer addition efficiency
Lower reported neurotoxicity in research models
Neurotoxic potency ranking in rodent test
Occupational handling protocol; containment strategy review

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